4,4'-Di-O-methylellagic acid

Vue d'ensemble

Description

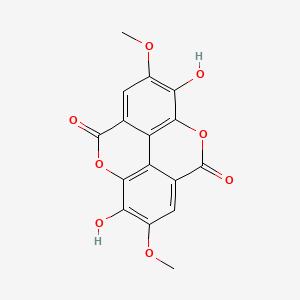

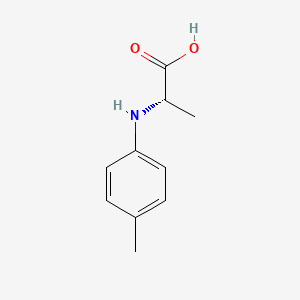

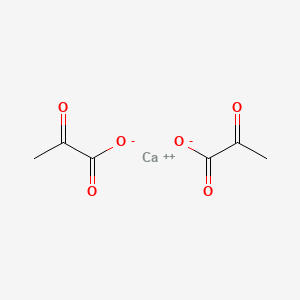

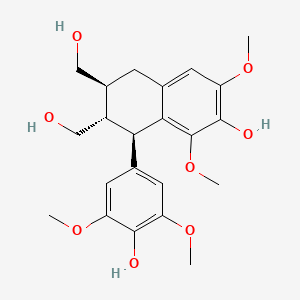

4,4’-Di-O-methylellagic acid is a high-purity natural product with a molecular formula of C16H10O8 and a molecular weight of 330.0 g/mol . It is a type of phenol and is found in the peels of Punica granatum L . It is used for reference standards, pharmacological research, and as an inhibitor .

Synthesis Analysis

The synthesis of 4,4’-Di-O-methylellagic acid is described from gallic acid through oxidative coupling with o-chloranil . Functionalized methyl bormogallate underwent Ullmann coupling to give the biphenyl that upon lactonization resulted in the ellagic acid and its alkoxy derivatives .Molecular Structure Analysis

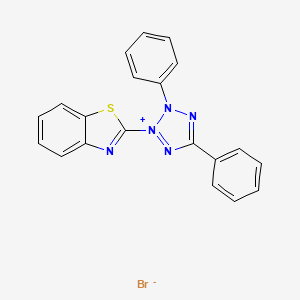

The molecular structure of 4,4’-Di-O-methylellagic acid contains a total of 37 bonds; 27 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, 2 twelve-membered rings, and 2 aromatic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Di-O-methylellagic acid include a molecular weight of 330.0 g/mol and a molecular formula of C16H10O8 . It is a powder in physical form .Applications De Recherche Scientifique

Antiproliferative Effect on Cancer Cells

4,4’-Di-O-methylellagic acid (4,4’-DiOMEA) has been found to have a significant antiproliferative effect on cancer cells . It has been reported to inhibit cancer cell proliferation and induce cell cycle arrest . In fact, 4,4’-DiOMEA was found to be 13-fold more effective than other compounds of the same family in inhibiting colon cancer cell proliferation .

Effectiveness Against Colon Cancer

One of the most notable applications of 4,4’-DiOMEA is its effectiveness against colon cancer . It has been found to efficiently inhibit colon cancer cell growth through a mechanism involving WNT16 . This makes it a potential candidate for new strategies in anticancer drug discovery .

Activity Against Chemotherapy-Resistant Cancer Cells

4,4’-DiOMEA has also been found to be very active against colon cancer cells that are resistant to the chemotherapeutic agent 5-fluoracil . This suggests that it could be used as a supplementary treatment in cases where traditional chemotherapy is ineffective .

No Effect on Nonmalignant Cells

Interestingly, while 4,4’-DiOMEA has a strong antiproliferative effect on cancer cells, it does not appear to have any effect on nonmalignant colon cells . This suggests that it could potentially be used as a targeted treatment with minimal side effects .

Modulation of Wnt Signaling

Microarray analysis has revealed that 4,4’-DiOMEA modulates Wnt signaling . This could be involved in the potential antitumor action of this compound .

Antiangiogenic Activity

Ellagic acid, from which 4,4’-DiOMEA is derived, has been found to have antiangiogenic activity . While specific studies on 4,4’-DiOMEA are needed, it is possible that it shares this property, which would make it useful in inhibiting the growth of new blood vessels in tumors .

Mécanisme D'action

Target of Action

4,4’-Di-O-methylellagic acid is a derivative of ellagic acid and has been reported to have significant effects on cancer cell proliferation . .

Mode of Action

The mode of action of 4,4’-Di-O-methylellagic acid involves its interaction with cancer cells. It has been reported to inhibit cancer cell proliferation and induce cell cycle arrest . This compound is particularly effective against colon cancer cells, even those resistant to the chemotherapeutic agent 5-fluoracil .

Biochemical Pathways

4,4’-Di-O-methylellagic acid has been found to modulate Wnt signaling, which might be involved in its potential antitumor action . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals.

Result of Action

The result of the action of 4,4’-Di-O-methylellagic acid is the inhibition of cancer cell growth. It has been found to be 13-fold more effective than other compounds of the same family in inhibiting colon cancer cell proliferation . Moreover, it has been found to be very active against colon cancer cells resistant to the chemotherapeutic agent 5-fluoracil .

Orientations Futures

The future directions of research on 4,4’-Di-O-methylellagic acid could involve further exploration of its antiproliferative effects on cancer cells and its potential as an anticancer drug . Additionally, the structural-activity differences between ellagic acid and 4,4’-Di-O-methylellagic acid might constitute the basis for a new strategy in anticancer drug discovery based on these chemical modifications .

Propriétés

IUPAC Name |

7,14-dihydroxy-6,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c1-21-7-3-5-9-10-6(16(20)23-13(9)11(7)17)4-8(22-2)12(18)14(10)24-15(5)19/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWZIZVOUZTAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4O)OC)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-O-methylellagic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1631142.png)

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B1631154.png)